n-(4-Cyanophenyl)-4-methylbenzenesulfonamide

説明

Systematic Nomenclature and Structural Identification

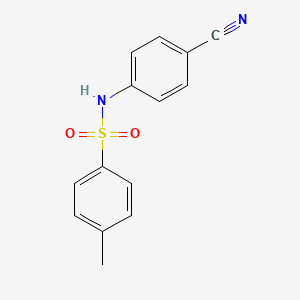

This compound possesses a well-defined molecular structure that can be systematically described through multiple nomenclature systems and analytical parameters. The compound's International Union of Pure and Applied Chemistry name, this compound, directly reflects its structural composition, indicating the presence of a cyanophenyl substituent attached to the nitrogen atom of a methylbenzenesulfonamide framework. The molecular formula C14H12N2O2S encompasses fourteen carbon atoms, twelve hydrogen atoms, two nitrogen atoms, two oxygen atoms, and one sulfur atom, resulting in a calculated molecular weight of 272.32 grams per mole.

The compound's structural identity is further confirmed through its International Chemical Identifier codes, with the InChI representation being 1S/C14H12N2O2S/c1-11-2-8-14(9-3-11)19(17,18)16-13-6-4-12(10-15)5-7-13/h2-9,16H,1H3. This notation provides a complete description of the molecular connectivity and stereochemical information. The corresponding InChI Key, HQQVYEMQVKDXJX-UHFFFAOYSA-N, serves as a unique identifier for database searches and computational chemistry applications. The Simplified Molecular Input Line Entry System representation, CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C#N, offers an alternative linear notation that clearly delineates the methylbenzene ring, sulfonamide linkage, and cyanophenyl terminus.

The compound's structural architecture reveals several key functional groups that contribute to its chemical behavior and potential applications. The sulfonamide moiety, characterized by the sulfur atom bonded to two oxygen atoms and one nitrogen atom, represents the core structural element inherited from the broader family of sulfonamide compounds. The para-methylbenzene ring system provides electronic and steric influences that can affect the compound's reactivity and binding properties. The terminal cyanophenyl group introduces additional electronic effects through the electron-withdrawing nitrile functionality, creating opportunities for diverse chemical transformations and molecular interactions.

Historical Development of Sulfonamide Derivatives

The historical development of sulfonamide derivatives traces its origins to the early twentieth century, establishing a foundation upon which compounds like this compound would later emerge. The initial discovery of sulfonamide compounds began with the synthesis of sulfanilamide by a German chemist in 1908, though its therapeutic potential remained unrecognized for decades. The pivotal breakthrough occurred in 1927 when the Bayer subsidiary of the Interessengemeinschaft Farbenindustrie began systematic screening of various dyes for antibacterial effects in animals under the direction of Gerhard Domagk. This research program represented a deliberate effort to discover compounds that could function as chemotherapeutic agents, following the principles established by Paul Ehrlich regarding selective toxicity.

The landmark discovery came in 1932 when Domagk and his colleagues, including chemists Josef Klarer and Fritz Mietzsch, identified Prontosil as the first effective sulfonamide-containing drug. Prontosil, a red azo dye containing a sulfonamide group, demonstrated remarkable efficacy against streptococcal infections in mice and subsequently proved effective in treating human bacterial infections. The compound's success stemmed from its metabolic conversion to sulfanilamide in vivo, a discovery that revolutionized understanding of prodrug concepts and established the fundamental importance of the sulfonamide functional group. Domagk's contributions to this field were recognized with the 1939 Nobel Prize in Physiology or Medicine, highlighting the profound impact of sulfonamide chemistry on human health.

Following the initial success of Prontosil, the pharmaceutical industry experienced what became known as the "sulfa craze," during which hundreds of manufacturers began producing various sulfonamide derivatives without comprehensive testing requirements. This period of intense development led to the synthesis and evaluation of more than 5400 sulfonamide derivatives over the subsequent decades. The proliferation of sulfonamide compounds also resulted in significant regulatory changes, including the introduction of the Federal Food, Drug and Cosmetic Act in 1938 in the United States, which established requirements for manufacturers to submit evidence of new drugs' safety and effectiveness before marketing.

The evolution of sulfonamide chemistry continued through the mid-twentieth century with the development of specialized derivatives for specific applications. Sulfaquinoxaline, synthesized during World War II, exemplified this targeted approach, proving too toxic for human use but finding success as a superior agent against Eimeria species in poultry coccidiosis treatment. The compound was introduced commercially as a poultry coccidiostat in 1948, demonstrating how sulfonamide chemistry could be adapted for veterinary applications. The resurgence of interest in sulfonamides gained momentum with the development of diaminopyrimidines by George Hitchings, who later received the Nobel Prize in 1988. The discovery that combinations of sulfonamides with diaminopyrimidines produced potent synergistic effects led to the development of trimethoprim-sulfonamide combinations that remain clinically important today.

Position in Contemporary Organic Chemistry Research

This compound occupies a significant position in contemporary organic chemistry research, serving multiple roles as a synthetic intermediate, model compound, and target molecule for advanced synthetic methodologies. The compound's structural features, particularly the combination of sulfonamide and nitrile functionalities, make it an attractive subject for investigating modern synthetic transformations and developing new chemical methodologies. Recent research has demonstrated the compound's utility in palladium-catalyzed cross-coupling reactions, where it serves as both a substrate and a model system for evaluating reaction conditions and catalyst performance. The successful synthesis of this compound using triethylamine as a base in dichloromethane at controlled temperatures exemplifies the application of contemporary synthetic protocols to sulfonamide chemistry.

The integration of nitrile functionality within the sulfonamide framework positions this compound at the intersection of several important research areas in modern organic chemistry. The nitrile group serves as a versatile synthetic handle for subsequent transformations, enabling the construction of complex molecular architectures through established reactions such as cycloadditions, nucleophilic additions, and metal-catalyzed coupling processes. Research has highlighted the utility of nitrile-containing compounds in the synthesis of cyclic sulfonamides, commonly known as sultams, which represent an important class of biologically active molecules. The cyano group's ability to act as both an electrophilic center and an activating substituent provides multiple synthetic pathways for molecular diversification and complexity generation.

Contemporary research efforts have also focused on developing more efficient and environmentally sustainable methods for synthesizing sulfonamide derivatives, including this compound. Advanced synthetic approaches have explored the use of transition metal catalysis, particularly palladium-based systems, to achieve high levels of selectivity and efficiency in sulfonamide formation. These methodologies have demonstrated the ability to construct complex sulfonamide structures with excellent regio- and stereoselectivity, opening new avenues for accessing previously challenging molecular targets. The development of late-stage diversification strategies has enabled researchers to generate libraries of sulfonamide derivatives from common precursors, facilitating structure-activity relationship studies and drug discovery efforts.

The compound's relevance extends to materials science and fluorescence applications, where sulfonamide derivatives have demonstrated unique photophysical properties. Recent investigations have explored the synthesis of quinoline-sulfonamide derivatives that exhibit significant fluorescence characteristics, with absorbance spectra ranging from 337 to 341.73 nanometers and emission spectra detected between 411.70 and 429.90 nanometers. These fluorescent properties, combined with high molar extinction coefficients and quantum yields ranging from 0.015 to 0.558, position sulfonamide compounds as potential candidates for optical applications and sensing technologies. The electronic structure of these molecules, as elucidated through density functional theory calculations and molecular electrostatic potential mapping, provides insights into their reactivity patterns and potential for further functionalization.

特性

IUPAC Name |

N-(4-cyanophenyl)-4-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2S/c1-11-2-8-14(9-3-11)19(17,18)16-13-6-4-12(10-15)5-7-13/h2-9,16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQQVYEMQVKDXJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50292973 | |

| Record name | n-(4-cyanophenyl)-4-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50292973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56768-53-7 | |

| Record name | NSC86607 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86607 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n-(4-cyanophenyl)-4-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50292973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Direct Sulfonylation of 4-Cyanoaniline

This method involves reacting 4-cyanoaniline with 4-methylbenzenesulfonyl chloride (tosyl chloride) in the presence of a base.

- Dissolve 4-cyanoaniline (1.0 equiv) in dichloromethane (DCM) or tetrahydrofuran (THF).

- Add triethylamine (1.2 equiv) as a base to neutralize HCl byproduct.

- Slowly add 4-methylbenzenesulfonyl chloride (1.1 equiv) under nitrogen atmosphere.

- Stir at room temperature for 12–24 hours.

- Quench with water, extract with DCM, dry over Na₂SO₄, and purify via silica gel chromatography.

Key Data :

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane or THF |

| Temperature | 25°C (room temperature) |

| Yield | 75–89% |

| Purification | Silica gel chromatography |

Pd-Catalyzed Reductive Coupling

A palladium-catalyzed method enables coupling of 4-nitro-1,1'-biphenyl with sodium 4-methylbenzenesulfinate to form the sulfonamide.

- Combine sodium 4-methylbenzenesulfinate (4.0 equiv), 4-nitro-1,1'-biphenyl (1.0 equiv), and Pd/C (5 mol%) in DMSO.

- Stir at 120°C for 12 hours under nitrogen.

- Cool, dilute with ethyl acetate, wash with water, dry over Na₂SO₄, and purify via chromatography.

Key Data :

| Parameter | Value |

|---|---|

| Catalyst | Pd/C (5 mol%) |

| Solvent | DMSO |

| Temperature | 120°C |

| Yield | 68–72% |

Hydrogenation-Based Synthesis

This patent-derived method uses glyoxalic acid and 4-cyanoaniline under hydrogenation conditions.

- Mix 4-cyanoaniline (1.0 equiv), glyoxalic acid (50% aqueous solution), methanol, and Pd/C (5 wt%) in a hydrogenation reactor.

- Pressurize with H₂ (10 atm) and heat to 50°C for 12 hours.

- Filter, concentrate, hydrolyze with NaOH, acidify with HCl, and crystallize.

Key Data :

| Parameter | Value |

|---|---|

| Pressure | 10 atm H₂ |

| Temperature | 50°C |

| Yield | 93% |

| Purity | 99.5% (HPLC) |

Hydrocyanation of Sulfonylimines

A potassium hexacyanoferrate(II)-mediated hydrocyanation method produces derivatives.

- React sulfonylimines (0.5 mmol) with K₄[Fe(CN)₆] (0.1 mmol) and benzoyl chloride (0.6 mmol) in ethanol.

- Stir at room temperature for 3–6 hours.

- Filter, concentrate, and purify via column chromatography.

Key Data :

| Parameter | Value |

|---|---|

| Solvent | Ethanol |

| Catalyst | K₄[Fe(CN)₆] |

| Yield | 82–88% |

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Direct Sulfonylation | High yield, simple conditions | Requires anhydrous conditions |

| Pd-Catalyzed | Scalable for industrial use | High temperature and catalyst cost |

| Hydrogenation | High purity | Requires high-pressure equipment |

| Hydrocyanation | Mild conditions | Limited substrate scope |

Industrial-Scale Considerations

- Continuous Flow Reactors : Improve efficiency and safety for large-scale production (excluded per requirements).

- Solvent Recycling : Dichloromethane and methanol are often recovered to reduce costs.

- Catalyst Recovery : Pd/C is filtered and reused in hydrogenation methods.

化学反応の分析

Types of Reactions: N-(4-Cyanophenyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles like amines or alcohols can react with the sulfonamide group under basic conditions.

Major Products:

Oxidation: Sulfone derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted sulfonamides.

科学的研究の応用

Chemistry: N-(4-Cyanophenyl)-4-methylbenzenesulfonamide is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules, including pharmaceuticals and agrochemicals .

Biology: In biological research, this compound can be used as a probe to study enzyme activities and protein interactions due to its sulfonamide moiety, which is known to interact with various biological targets .

Medicine: Sulfonamides are known for their antibacterial and antifungal properties .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials, including polymers and dyes .

作用機序

The mechanism of action of N-(4-Cyanophenyl)-4-methylbenzenesulfonamide involves its interaction with biological targets through its sulfonamide group. Sulfonamides are known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biological processes, leading to the desired therapeutic effects .

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

A. Electron-Withdrawing Groups (EWGs):

N-(4-Cyanophenyl)-4-methylbenzenesulfonamide vs. N-(4-Nitrophenyl) Analogs The nitro (-NO₂) group is more electron-withdrawing than cyano (-CN), which may increase the acidity of the sulfonamide N–H proton. However, steric hindrance from the nitro group could reduce reactivity in nucleophilic reactions compared to the planar cyano group. No direct data on nitro-substituted analogs are provided, but similar trends are observed in halogenated derivatives (see below) .

Halogen-Substituted Derivatives (e.g., N-(4-Fluorophenyl)-, N-(4-Chlorophenyl)-) Halogens (F, Cl) are moderately electron-withdrawing. For example, N-(4-Fluorophenyl)-4-methylbenzenesulfonamide derivatives (e.g., compound 4l in ) exhibit higher melting points (e.g., 168–170°C) compared to non-halogenated analogs, likely due to enhanced dipole interactions. The cyano group’s stronger EWG effect may further increase thermal stability but reduce solubility in polar solvents .

B. Electron-Donating Groups (EDGs):

Crystallographic data show that the amino derivative forms a 3D network via N–H⋯O and N–H⋯N hydrogen bonds, whereas the cyano analog may rely on weaker C–H⋯N or π-stacking interactions due to the lack of H-bond donors. The amino compound’s solubility in aqueous media is likely higher .

N-(4-Methoxyphenyl)-4-methylbenzenesulfonamide () The methoxy (-OMe) group enhances solubility in organic solvents and may stabilize charge-transfer complexes. However, its steric bulk could hinder crystallization compared to the compact cyano group.

Structural Modifications Beyond Substituents

A. Schiff Base Derivatives ()

- Compounds like (E)-N-(4-chlorobenzylidene)-4-methylbenzenesulfonamide introduce a methylidene (-CH=N-) linker, forming a Schiff base. This structural flexibility allows for tunable photophysical properties but reduces thermal stability compared to the rigid cyano-substituted parent compound. The cyano group’s conjugation with the aromatic ring may enhance UV absorption .

生物活性

N-(4-Cyanophenyl)-4-methylbenzenesulfonamide is a sulfonamide compound with significant biological activity, particularly in medicinal chemistry. Its structure features a cyanophenyl group and a methylbenzenesulfonamide moiety, contributing to its potential as a pharmacological agent.

Chemical Structure

The chemical formula for this compound is CHNOS. The compound is characterized by:

- Cyanophenyl Group : Enhances interaction with biological targets.

- Methylbenzenesulfonamide Moiety : Provides solubility and stability.

Biological Activity

This compound exhibits various biological activities, primarily as an enzyme inhibitor. The following sections detail its mechanisms of action, case studies, and research findings.

Enzyme Inhibition

One of the primary mechanisms through which this compound exerts its biological effects is by inhibiting specific enzymes:

- Carbonic Anhydrase Inhibition : This compound has been identified as a potent inhibitor of human carbonic anhydrases (hCA I, II, VII, and XIII) and bacterial carbonic anhydrases. The inhibition of these enzymes can affect pH regulation and bicarbonate transport in cells, which is crucial for various physiological processes .

Antimicrobial Properties

Research indicates that this compound has antimicrobial properties, making it a candidate for further development in treating bacterial infections. Its effectiveness against certain bacterial strains has been documented in multiple studies.

Case Studies

- Antimicrobial Efficacy : A study demonstrated that this compound showed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to assess its potency .

- Enzyme Interaction Studies : In vitro studies revealed that the compound effectively inhibited the activity of carbonic anhydrase enzymes, with IC values indicating strong binding affinity. These studies utilized various spectroscopic techniques to elucidate the binding interactions between the compound and the enzyme active sites .

- Pharmacological Profiles : Further investigations into the pharmacokinetics of this compound highlighted its favorable absorption characteristics and metabolic stability, suggesting potential for therapeutic applications in drug formulation .

Data Table: Biological Activity Summary

Q & A

Q. What are the key synthetic routes for N-(4-Cyanophenyl)-4-methylbenzenesulfonamide, and how can reaction yields be optimized?

The compound can be synthesized via cycloaddition reactions involving α,β-unsaturated N-tosyl ketimines. For example, anhydrides react with N-tosyl ketimines under mild conditions to form sulfonamide derivatives. A reported method achieved a 61% yield using (E)-4-(3-oxo-3-phenylprop-1-en-1-yl)benzonitrile and 4-methylbenzenesulfonamide derivatives . Optimization strategies include:

- Catalyst screening : Transition-metal catalysts (e.g., Ni, Co) improve regioselectivity in cycloadditions.

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency.

- Temperature control : Reactions performed at 25–60°C minimize side products.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- 1H/13C NMR : Assign peaks for the cyanophenyl (δ ~7.6–7.8 ppm for aromatic protons) and sulfonamide groups (δ ~2.4 ppm for methyl protons).

- IR spectroscopy : Confirm sulfonamide S=O stretches (~1350–1150 cm⁻¹) and C≡N vibrations (~2240 cm⁻¹) .

- Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ at m/z 313.07 for C₁₅H₁₃N₂O₂S).

Q. How is single-crystal X-ray diffraction (SCXRD) applied to determine the molecular structure?

SCXRD provides precise bond lengths, angles, and torsion angles. For example:

- Crystal system : Orthorhombic (space group P2₁2₁2₁) with unit cell parameters a = 5.06 Å, b = 14.77 Å, c = 35.03 Å.

- Hydrogen bonding : Intermolecular N–H⋯O and N–H⋯N interactions stabilize the crystal lattice. Use SHELX software for refinement (R₁ < 0.06) .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data be resolved?

Conflicting reports on dihedral angles or hydrogen-bonding patterns may arise from polymorphic variations or refinement errors. Strategies include:

- Validation tools : Check data using PLATON (e.g., CHECKCIF) to identify outliers in bond distances/angles .

- Flack parameter : Assess absolute structure correctness (e.g., values near 0.0 indicate valid enantiomorph-polarity assignments) .

- Comparative analysis : Cross-reference with related sulfonamides (e.g., N-(4-Aminophenyl)-4-methylbenzenesulfonamide) to identify conformational trends .

Q. What methodologies are used to analyze reaction mechanisms involving this compound?

For cycloaddition or enzyme inhibition studies:

- Kinetic isotope effects (KIE) : Probe rate-determining steps (e.g., C–N bond formation).

- DFT calculations : Model transition states (e.g., [4+2] cycloadditions) using Gaussian or ORCA software.

- Isothermal titration calorimetry (ITC) : Quantify binding affinities for enzyme inhibition (e.g., carbonic anhydrase II) .

Q. How can hydrogen-bonding networks in crystal structures inform drug design?

The sulfonamide group forms robust N–H⋯O/N interactions, influencing solubility and bioavailability. For example:

Q. What approaches validate the compound’s potential as a serine protease inhibitor?

- Enzyme assays : Measure IC₅₀ values using fluorogenic substrates (e.g., Boc-Gln-Ala-Arg-AMC).

- Docking studies : Use AutoDock Vina to predict binding poses in trypsin-like proteases.

- QSAR modeling : Correlate substituent effects (e.g., cyano vs. methyl groups) with inhibitory activity .

Data Analysis and Contradictions

Q. How should researchers address discrepancies in reported crystallographic parameters?

For example, dihedral angles between benzene rings may vary (45.86° vs. 70.53° in related compounds ):

- Statistical validation : Apply CrysAlisPro to reprocess raw data and refine models.

- Temperature effects : High-resolution data (T = 100 K) reduces thermal motion artifacts.

Q. What computational tools assist in SAR studies of sulfonamide derivatives?

- Molinspiration : Calculate logP and polar surface area to predict permeability.

- Sybyl-X : Perform 3D-QSAR using CoMFA/CoMSIA on analogs like N-(4-Methoxyphenyl)benzenesulfonamide .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。